silver;hydrate
Description
Nomenclature and Taxonomic Classification within Silver-Oxygen Compounds
Systematic and Common Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) designates silver hydroxide as silver(I) hydroxide , reflecting the +1 oxidation state of silver in this compound. Alternative nomenclature includes argentous hydroxide , though this term has largely fallen into disuse. The molecular formula $$ \text{AgOH} $$ distinguishes it from related silver-oxygen species such as silver oxide ($$ \text{Ag}_2\text{O} $$) and silver peroxide ($$ \text{AgO} $$).
Taxonomically, silver hydroxide belongs to the broader class of basic metal hydroxides, characterized by the general formula $$ \text{M(OH)}_n $$, where M represents a metal cation. Unlike alkali metal hydroxides (e.g., $$ \text{NaOH} $$), which exhibit high stability and solubility, silver hydroxide’s instability arises from the poor polarization capacity of the $$ \text{Ag}^+ $$ ion, leading to weak $$ \text{Ag}^+ $$-$$ \text{OH}^- $$ electrostatic interactions.
Table 1: Comparative Properties of Silver-Oxygen Compounds
| Compound | Molecular Formula | Oxidation State | Stability in Aqueous Media |
|---|---|---|---|
| Silver hydroxide | $$ \text{AgOH} $$ | +1 | Low (decomposes to $$ \text{Ag}_2\text{O} $$) |
| Silver(I) oxide | $$ \text{Ag}_2\text{O} $$ | +1 | Moderate (insoluble in water) |
| Silver(II) oxide | $$ \text{AgO} $$ | +2 | High (oxidizing agent) |
Structural and Compositional Differentiation
Silver hydroxide’s structure consists of linear $$ \text{Ag}^+ $$ ions coordinated to hydroxyl groups ($$ \text{OH}^- $$), as evidenced by its SMILES notation $$[ \text{OH}^- ].[ \text{Ag}^+ ]$$. This contrasts with the cubic crystal lattice of $$ \text{Ag}2\text{O} $$, where each silver atom is tetrahedrally coordinated to oxygen atoms. The distinction is critical in reaction mechanisms: $$ \text{AgOH} $$ acts as a metastable intermediate in redox processes, while $$ \text{Ag}2\text{O} $$ serves as a stable product or catalyst.
Properties
CAS No. |
61003-60-9 |
|---|---|
Molecular Formula |
AgH2O+ |
Molecular Weight |
125.884 g/mol |
IUPAC Name |
silver;hydrate |
InChI |
InChI=1S/Ag.H2O/h;1H2/q+1; |
InChI Key |
UKHWJBVVWVYFEY-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ag+] |
Origin of Product |
United States |
Preparation Methods
Molar Solution Preparation
Laboratory recipes for silver nitrate solutions rely on precise mass-to-volume ratios to achieve target molarities. For instance, a 0.01 M solution requires dissolving 1.7 g of silver nitrate in 1 L of water, whereas a 0.2 M solution necessitates 34.0 g per liter. These solutions are typically stored in dark bottles to prevent photolytic decomposition, which causes the formation of metallic silver and nitrogen oxides.
Table 1: Molarity and Mass Requirements for Silver Nitrate Solutions
| Molarity | Silver Nitrate Mass (g/L) | Hazard Classification |
|---|---|---|
| 0.01 M | 1.7 | Low risk |
| 0.02 M | 3.4 | Low risk |
| 0.05 M | 8.5 | Moderate risk |
| 0.1 M | 17.0 | Harmful |
| 0.2 M | 34.0 | Corrosive |
Higher concentrations (>0.1 M) require stringent safety measures, including eye protection and nitrile gloves, due to the compound’s corrosive properties.
Microemulsion Techniques for Nanoparticle Synthesis
Silver nitrate serves as a precursor in nanoparticle synthesis, where reducing agents like hydrazine hydrate facilitate the reduction of Ag⁺ to Ag⁰. In a microemulsion method, 170 mg of silver nitrate is dissolved in 5 mL of water and mixed with a surfactant (AOT) in dedecane to form precursor droplets. A separate microemulsion containing hydrazine hydrate is combined with the precursor under vigorous stirring (≥1,000 rpm), yielding 5–10 nm nanoparticles after 3 hours. UV-Vis spectroscopy confirms successful synthesis via a plasmon resonance peak at 420 nm.
Industrial Production of Silver Nitrate Hydrate
Nitric Acid Dissolution and Filtration
Industrial synthesis begins with dissolving metallic silver in concentrated nitric acid, producing silver nitrate, water, and nitrogen oxides:
$$
3\text{Ag} + 4\text{HNO}3 \rightarrow 3\text{AgNO}3 + 2\text{H}_2\text{O} + \text{NO} \uparrow
$$
The reaction occurs in acid-resistant tumblers equipped with condensers to recover nitric acid vapors, improving cost efficiency and environmental safety. Post-dissolution, the solution is filtered through stainless steel systems to remove undissolved metallic impurities, such as lead or copper particulates.
Crystallization and Drying
The filtered solution is concentrated via steam heating to ≈95°C, followed by cooling to −20°C to induce crystallization. High-purity crystals are obtained by introducing air or nitrogen during cooling, which oxidizes residual nitrites (NO₂⁻) to nitrates (NO₃⁻). Centrifugation separates crystals from the mother liquor, with subsequent drying at 50–60°C in inert atmospheres to prevent hygroscopic absorption.
Table 2: Impurity Reduction During High-Purity Crystallization
| Impurity | Pre-Treatment (μg/g) | Post-Treatment (μg/g) |
|---|---|---|
| Cu | 25 | 0.5 |
| Fe | 14 | 0.9 |
| Pb | 20 | 0.8 |
| NO₂⁻ | 650 | 0.4 |
Purification and Quality Control
Gas Purging for Nitrite Removal
The patent CN1386707A details a method where nitric acid (65–99%) is added to heated silver nitrate solutions (50–95°C), followed by air or oxygen sparging. This step reduces nitrite concentrations from 650 μg/g to <1 μg/g, critical for photographic-grade silver nitrate.
Recrystallization and Solvent Selection
Small-scale purification involves dissolving crude silver nitrate in minimal boiling water, followed by cooling to 0°C. Ethanol or acetone may be added to decrease solubility, yielding 99.9% pure crystals.
Application-Specific Synthesis Protocols
Wet Plate Photography
In collodion-based photography, silver nitrate baths are maintained at 6–10% concentration (0.35–0.59 M). Overly concentrated solutions (>10%) accelerate plate fogging, necessitating dilution with distilled water. Iodization of the bath is achieved by soaking glass plates in silver nitrate–iodine solutions, as tin substrates introduce clouding agents.
Biomedical Nanomaterials
UV photoreduction synthesizes sterile silver nanoparticles by irradiating silver nitrate solutions with polyvinyl alcohol (PVA) stabilizers. This method avoids toxic reducing agents, making it suitable for antimicrobial coatings.
Chemical Reactions Analysis
Redox Reactions with Metals
Silver nitrate (AgNO₃) undergoes single-displacement reactions with metals like copper. When copper metal is immersed in AgNO₃ solution, silver precipitates as dendritic crystals, while copper oxidizes to Cu²⁺:
-
Reaction stops when the limiting reactant (AgNO₃ or Cu) is depleted.
-
Silver dendrites form due to rapid Ag⁺ reduction on Cu surfaces.
| Parameter | Value |
|---|---|
| Reaction Type | Single displacement (redox) |
| Products | Cu(NO₃)₂ (aq), Ag (s) |
| Limiting Reagent | Determined by molar ratios |
Halide Precipitation Reactions
Silver ions (Ag⁺) react with halides (Cl⁻, Br⁻, I⁻) to form insoluble precipitates, a key method for halide detection in analytical chemistry:
Precipitate Characteristics ( ):
| Halide Ion | Precipitate Color | Solubility in NH₃ |
|---|---|---|
| Cl⁻ | White | Soluble |
| Br⁻ | Cream | Partially soluble |
| I⁻ | Yellow | Insoluble |
This reaction is used to test for seawater contamination in cargo ships and in qualitative anion analysis .
Thermal Decomposition
Silver nitrate decomposes upon heating, producing elemental silver, oxygen, and nitrogen dioxide:
-
Negligible decomposition : Below 250°C.
-
Complete decomposition : At 440°C.
Radical Coupling in Hydrated Systems
Silver promotes radical coupling between isocyanides and alcohols/phenols in water. This novel mechanism involves:
-
Hydration of isocyanides.
-
Coupling with alkoxyl/phenoxyl radicals.
Theoretical studies confirm this pathway, enabling synthesis of carbamates under mild conditions .
Electrochemical Dissolution
Silver nanoparticles dissolve electrochemically in nitrate electrolytes. Operando studies reveal:
-
Slow dissolution in nitrate due to non-complexing Ag⁺ formation.
-
Rapid oxidation in chloride (Ag → AgCl) via precipitation.
| Electrolyte | Reaction Speed | Primary Product |
|---|---|---|
| NO₃⁻ | Slow | Ag⁺ (aq) |
| Cl⁻ | Fast | AgCl (s) |
Silver Mirror Reaction
Tollens’ reagent ([Ag(NH₃)₂]⁺) oxidizes aldehydes to carboxylic acids, depositing metallic silver on glass:
Applications :
Interaction with Hydroxyapatite (HA)
Silver diammine fluoride (SDF) reacts with HA in remineralization processes:
Scientific Research Applications
Silver hydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver compounds and nanoparticles.
Biology: Employed in antimicrobial studies due to its bactericidal properties.
Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.
Industry: Utilized in the production of silver-based catalysts and in water purification processes.
Mechanism of Action
The antimicrobial action of silver hydrate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. The silver ions disrupt the cell membrane, leading to cell lysis and death. Additionally, silver ions can interfere with the replication of microbial DNA and inhibit essential enzymatic functions.
Comparison with Similar Compounds
Table 1: Mass Spectrometry Fragmentation Patterns
Insights :
- Fragmentation patterns reflect ligand stability. Citrate hydrates show complex organic fragments, while halides prioritize silver-ion clusters .
- Cyanoguanidine derivatives exhibit nitrogen-rich fragments, aligning with their ligand structure .
Thermal and Chemical Stability
| Compound | Decomposition Temp (°C) | Solubility in Water (g/100 mL) | Stability in Air | Key Applications |
|---|---|---|---|---|
| Silver(I) citrate hydrate | 160–200 | 0.02 | Hygroscopic | Antimicrobial coatings |
| Silver nitrate hydrate | 210 (melts) | 122 | Light-sensitive | Photography, synthesis |
| Silver iodide bromide | >500 | Insoluble | Stable | Photocatalysis |
| Cyanoguanidine derivative | 180–220 | 0.15 | Moderate | Metal recovery ligands |
Key Findings :
- Thermal stability : Halide complexes (AgI·AgBr) decompose above 500°C, ideal for high-temperature processes .
- Solubility : Silver nitrate hydrate’s high solubility makes it a versatile precursor, whereas citrate hydrates are preferred for sustained-release formulations .
- Air stability : Hygroscopic citrate hydrates require anhydrous storage, unlike halides .
Table 2: Functional Comparison
| Compound | Antimicrobial Efficacy (MIC⁴, µg/mL) | Catalytic Activity (TOF⁵, h⁻¹) | Environmental Impact⁶ |
|---|---|---|---|
| Silver citrate hydrate | 2.5–5.0 | 120 (CO oxidation) | Low toxicity, biodegradable |
| Silver nitrate hydrate | 1.0–2.5 | 300 (ethylene epoxidation) | Toxic to aquatic life |
| Silver iodide bromide | N/A | 450 (dye degradation) | Persistent halide residues |
| Cyanoguanidine derivative | 10–20 | 50 (Ag⁺ recovery) | Chelator-mediated recycling |
Notes:
- Antimicrobial efficacy : Silver nitrate outperforms citrate derivatives but poses higher toxicity risks .
- Catalytic activity : Halide complexes excel in photodegradation due to bandgap properties, while citrate hydrates are moderate .
- Environmental impact: Citrate and cyanoguanidine ligands reduce ecotoxicity through biodegradability .
Q & A
Q. How can the stoichiometric composition of a silver-containing hydrate be determined experimentally?
Methodological Answer: The composition is typically determined via gravimetric analysis by measuring mass loss upon dehydration. Key steps include:
- Heating the hydrate to remove water (e.g., using a crucible and Bunsen burner) and calculating the mass difference .
- Confirming purity via X-ray diffraction (XRD) to ensure no decomposition of the anhydrous silver compound .
- Replicating protocols from primary literature (e.g., controlled heating rates, inert atmospheres) to minimize experimental artifacts .
Q. What experimental methods are suitable for synthesizing silver hydrates with controlled crystallinity?
Methodological Answer:
- Solvent evaporation : Slow crystallization from aqueous solutions containing silver nitrate and stabilizing agents (e.g., ammonia) to promote hydrate formation .
- Thermodynamic control : Adjusting temperature and pressure to favor hydrate stability phases (e.g., using autoclaves for high-pressure conditions) .
- Validation : Compare XRD patterns with databases (e.g., ICDD) to confirm hydrate structure .
Q. How can researchers address discrepancies in reported thermodynamic data for silver hydrates?
Methodological Answer:
- Data reconciliation : Cross-reference primary sources (e.g., NIST Chemistry WebBook) and assess experimental conditions (e.g., purity, measurement techniques) .
- Error analysis : Quantify uncertainties from instrumentation (e.g., calorimetry vs. manometry) and sample heterogeneity .
- Replication studies : Reproduce conflicting experiments with standardized protocols to isolate variables (e.g., humidity control) .
Advanced Research Questions
Q. What advanced techniques optimize the synthesis of silver nanoparticles (AgNPs) using hydrazine hydrate as a reducing agent?
Methodological Answer:
- Orthogonal experimental design : Test variables like molar ratios (Ag⁺:hydrazine), temperature, and capping agents (e.g., PVP) to minimize particle size dispersion .
- In-situ monitoring : Use UV-Vis spectroscopy to track nucleation kinetics and dynamic light scattering (DLS) to assess colloidal stability .
- Contradiction resolution : If particle aggregation occurs despite optimal ratios, evaluate pH effects or residual ions (e.g., nitrate) via ion chromatography .
Q. How do surfactants or nanoparticles influence silver hydrate formation kinetics and stability?
Methodological Answer:
- Mechanistic studies : Use molecular dynamics simulations to model surfactant interactions with hydrate surfaces (e.g., SDS vs. amino acid-based surfactants) .
- Experimental validation : Conduct high-pressure rheometry to measure hydrate slurry viscosity changes with/without additives .
- Data interpretation : Compare induction times and growth rates across studies; inconsistencies may arise from impurity levels or mixing efficiency .
Q. What methodologies assess the environmental risks of silver hydrate dissociation in marine systems?
Methodological Answer:
- Lab-scale simulations : Replicate oceanic conditions (e.g., 4°C, 30 MPa) in pressurized reactors to monitor methane/silver ion release .
- Ecotoxicity assays : Expose marine organisms (e.g., Artemia salina) to leachates and measure LC50 values .
- Field correlation : Compare lab data with in-situ measurements from hydrate-rich zones (e.g., Gulf of Mexico) to validate models .
Data Analysis and Reporting Guidelines
Q. How should researchers present conflicting data on silver hydrate reactivity in oxidation studies?
Methodological Answer:
- Transparent reporting : Tabulate raw data (appendix) and processed results (main text) to highlight variability .
- Statistical rigor : Apply ANOVA or t-tests to determine if discrepancies are significant (p < 0.05) .
- Contextual discussion : Attribute contradictions to factors like surface area differences (e.g., nanocrystalline vs. bulk samples) .
Q. What frameworks are recommended for designing reproducible hydrate synthesis experiments?
Methodological Answer:
- Protocol standardization : Adopt IMRAD structure for reporting (Introduction, Methods, Results, Discussion) with detailed subsections (e.g., "Sample Preparation") .
- Critical milestones : Define checkpoints (e.g., phase purity confirmation at 50% completion) to mitigate risks .
- Inter-lab collaboration : Share SOPs via platforms like Zenodo to enhance reproducibility .
Tables for Reference
Table 1. Key Parameters for Silver Hydrate Synthesis
Table 2. Common Pitfalls in Hydrate Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
